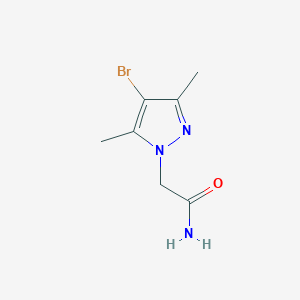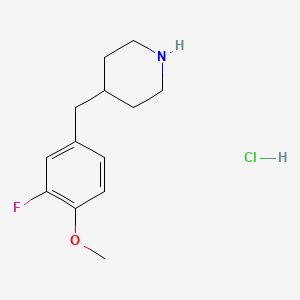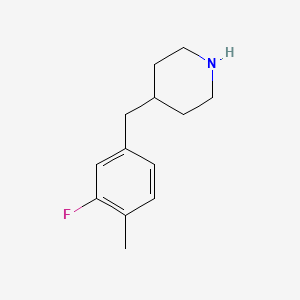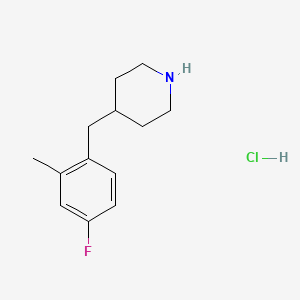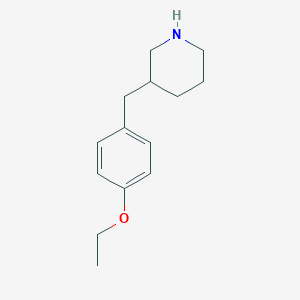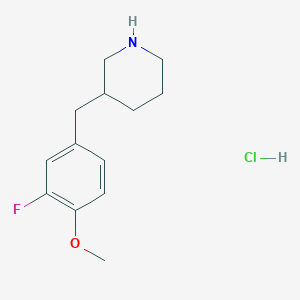![molecular formula C27H44N2O5 B1341371 N-cyclohexylcyclohexanamine;(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1341371.png)
N-cyclohexylcyclohexanamine;(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexylcyclohexanamine and (2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid are two distinct chemical compounds. N-cyclohexylcyclohexanamine, also known as dicyclohexylamine, is an organic compound with the formula C12H23N. It is a secondary amine with two cyclohexyl groups attached to a nitrogen atom. (2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a more complex molecule, often used in the synthesis of peptides and other biologically active compounds.
准备方法
N-cyclohexylcyclohexanamine
N-cyclohexylcyclohexanamine can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol .
(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
The synthesis of (2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the protection of the amino group, followed by the coupling of the protected amino acid with the desired phenyl derivative. The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and the reaction is carried out in an organic solvent like dichloromethane.
化学反应分析
N-cyclohexylcyclohexanamine
N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed include nitroso compounds, primary amines, and substituted amines .
(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
This compound can undergo:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can be used in peptide synthesis through coupling reactions with other amino acids.
科学研究应用
N-cyclohexylcyclohexanamine
N-cyclohexylcyclohexanamine is used in various scientific research applications, including:
Pharmaceuticals: It serves as a building block in the synthesis of anti-cancer drugs, antidepressants, and antiviral agents.
Corrosion Inhibitors: It is used as an effective corrosion inhibitor in various industrial applications.
Vulcanization Accelerators: It is a precursor to sulfenamide-based reagents used as accelerators for vulcanization.
(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
This compound is primarily used in:
Peptide Synthesis: It is used as a protected amino acid in the synthesis of peptides and other biologically active molecules.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
作用机制
N-cyclohexylcyclohexanamine
The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to its use as a pharmaceutical intermediate .
(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
This compound acts as a building block in peptide synthesis, where it forms peptide bonds with other amino acids. The mechanism involves the activation of the carboxyl group, followed by nucleophilic attack by the amino group of another amino acid.
相似化合物的比较
N-cyclohexylcyclohexanamine
Similar compounds include:
Cyclohexylamine: A primary amine with one cyclohexyl group.
Dicyclohexylamine: Another name for N-cyclohexylcyclohexanamine, highlighting its two cyclohexyl groups.
(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid: A similar protected amino acid used in peptide synthesis.
(2S)-3-phenyl-2-[(tert-butoxycarbonyl)amino]propanoic acid: Another protected amino acid with a phenyl group.
These comparisons highlight the unique structural features and applications of the compounds .
属性
分子式 |
C27H44N2O5 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)8-10-4-6-11(9-17)7-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |
InChI 键 |
NPDVGKTVZBOISP-YDALLXLXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


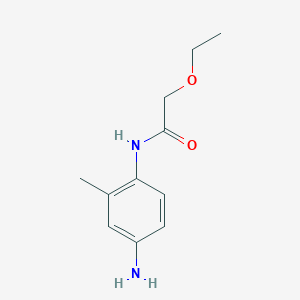
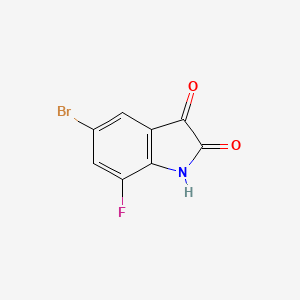
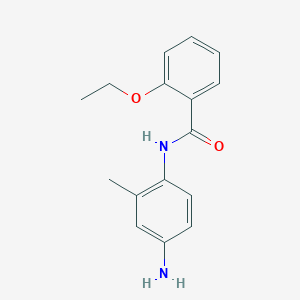
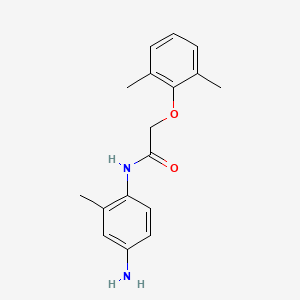
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)



